molecular formula C8H8N4S B12823804 2H-Benzo[d]imidazole-2-carbothiohydrazide CAS No. 95041-17-1

2H-Benzo[d]imidazole-2-carbothiohydrazide

Cat. No.: B12823804
CAS No.: 95041-17-1
M. Wt: 192.24 g/mol
InChI Key: PBDXGRBLPNZFFN-UHFFFAOYSA-N
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Description

2H-Benzo[d]imidazole-2-carbothiohydrazide (CAS 95041-17-1) is a high-purity chemical intermediate designed for research and synthesis applications. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known to confer significant biological activity when incorporated into molecular structures . The integration of the thiohydrazide moiety further enhances its utility as a versatile building block for the development of novel therapeutic agents. Researchers value this compound for its role in constructing more complex molecules, particularly thiosemicarbazone derivatives. Such derivatives have demonstrated exceptional potential in scientific studies, showing potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in the management of diabetes . Furthermore, structural analogs bearing the benzimidazole nucleus have been investigated for a broad spectrum of other biological activities, including antitumor and antimicrobial effects, especially against challenging pathogens like Staphylococcus aureus and Mycobacterium smegmatis . The mechanism of action for derived compounds is often multi-faceted and can involve interaction with enzymatic active sites, as suggested by in silico docking studies , or binding to bacterial targets such as FtsZ proteins and (p)ppGpp synthetases/hydrolases, which are critical for cell division and persistence . This product is characterized by techniques such as HREI-MS and NMR to ensure identity and quality . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

95041-17-1

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2H-benzimidazole-2-carbothiohydrazide

InChI

InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4,7H,9H2,(H,12,13)

InChI Key

PBDXGRBLPNZFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(N=C2C=C1)C(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[d]imidazole-2-carbothiohydrazide typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzo[d]imidazole-2-carbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, thiols, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Benzo[d]imidazole-2-carbothiohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2H-Benzo[d]imidazole-2-carbothiohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 2H-Benzo[d]imidazole-2-carbothiohydrazide, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Method (Reference)
This compound -C(=S)-NH-NH₂ at position 2 Anticonvulsant, antimicrobial activity Nucleophilic substitution + condensation
2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide -NH-NH-C(=O)-NH₂ at position 2 Anticonvulsant agents Hydrazine hydrate reaction
2-((1H-Benzo[d]imidazol-2-yl)thio)-N′-substituted acetohydrazides Thioether linkage + substituted benzylidene EGFR/Her2 kinase inhibition (anticancer) Condensation with halogenated aldehydes
5‑(Arylideneamino)‑1H‑Benzo[d]imidazole-2-thiols -SH at position 2 + arylideneamino Anti-diabetic activity Aldehyde condensation
1H-Benzo[d]imidazole-2-carbaldehyde -CHO at position 2 Intermediate for hydrazide synthesis Oxidation of benzimidazole thiols

Biological Activity

2H-Benzo[d]imidazole-2-carbothiohydrazide (CAS No. 95041-17-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the imidazole derivatives class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

The molecular formula of this compound is C8H8N4S, with a molecular weight of 192.24 g/mol. Its structure includes a benzimidazole ring and a carbothiohydrazide group, contributing to its reactivity and biological activity.

PropertyValue
CAS No.95041-17-1
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
IUPAC Name2H-benzimidazole-2-carbothiohydrazide
InChI KeyPBDXGRBLPNZFFN-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and cell division, which is critical in cancer treatment.
  • Signal Transduction Pathways : It affects key signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. A study reported an IC50 value indicating potent antibacterial activity comparable to standard antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

  • Cell Lines Tested : It has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.
  • Mechanism : The anticancer effect is primarily due to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and E. coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Cancer Research :
    • Objective : Investigate the effects on HeLa cells.
    • Results : Treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
2H-Benzo[d]imidazole-2-thiolThiol derivativeModerate antibacterial
2H-Benzo[d]imidazole-2-carboxamideCarboxamide derivativeWeak anticancer activity
2H-Benzo[d]imidazole-2-sulfonamideSulfonamide derivativeStrong antifungal activity

Q & A

Q. What are the key synthetic routes for 2H-Benzo[d]imidazole-2-carbothiohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols starting with o-phenylenediamine. For example:

  • Step 1 : Reaction of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR peaks at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .
  • Step 2 : Hydrazine hydrate treatment yields 2-hydrazinyl-1H-benzo[d]imidazole, with structural validation via ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) and elemental analysis (±0.4% deviation) .
  • Final Step : Condensation with thiocarbonyl agents (e.g., sodium cyanate/glacial acetic acid) forms the carbothiohydrazide derivative. Chromatography and mass spectrometry (ESI-MS) are critical for purity assessment .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • ¹H-NMR/¹³C-NMR : Resolves aromatic protons (δ7.2–8.1 ppm) and carbons (δ115–151 ppm) in the benzimidazole core .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 207 for intermediates) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during hydrazine-mediated synthesis?

  • Solvent Selection : Methanol or ethanol improves hydrazine solubility and reduces side reactions (e.g., oxidation) .
  • Stoichiometric Control : Equimolar ratios of hydrazine hydrate to intermediates prevent over-substitution .
  • Acid Catalysis : HCl enhances condensation efficiency in hydrazone formation, as demonstrated in analogous 2-hydrazinylbenzo[d]thiazole syntheses .

Q. What strategies resolve contradictions in spectral data for structurally similar benzimidazole derivatives?

  • Comparative Analysis : Cross-reference ¹³C-NMR shifts (e.g., δ151.93 for N=C-N in benzimidazole vs. δ160–165 ppm in thiazoles) .
  • High-Resolution MS : Differentiates isomers via exact mass measurements (e.g., resolving C₇H₆N₂S from C₈H₈N₂O).
  • X-ray Crystallography : Definitive structural confirmation for ambiguous cases .

Q. How does the carbothiohydrazide moiety influence biological activity in benzimidazole derivatives?

  • Mechanistic Insights : The thiohydrazide group enhances metal chelation (e.g., Fe³⁺, Cu²⁺), which may disrupt microbial enzyme function .
  • SAR Studies : Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the benzimidazole ring show improved anticonvulsant activity in vitro .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model electrophilic substitution sites (e.g., C-5/C-6 positions) using Gaussian or ORCA software .
  • QSPR Models : Correlate substituent electronegativity with reaction yields (e.g., Hammett constants for aromatic aldehydes) .

Methodological Challenges

Q. How are by-products like imine intermediates detected and quantified during synthesis?

  • HPLC-PDA : Monitors reaction progress (e.g., imine intermediates at λmax 280–320 nm) .
  • TLC-MS : Combines rapid screening (Rf values) with mass confirmation for low-abundance by-products .

Q. What stability considerations are critical for storing this compound?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) due to thiohydrazide hydrolysis .
  • Light Protection : Amber vials prevent UV-induced degradation (observed in benzaldehyde derivatives) .

Cross-Disciplinary Applications

Q. How can this compound be applied in medicinal chemistry beyond antimicrobial studies?

  • Anticancer Probes : The thiohydrazide group targets thioredoxin reductase, a key enzyme in redox homeostasis .
  • Neuroprotective Agents : Structural analogs inhibit acetylcholinesterase in Alzheimer’s models (IC₅₀ ~10 μM) .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?

  • Cost-Efficiency : Replace hydrazine hydrate with semicarbazide in scalable protocols .
  • Waste Management : Neutralize acidic by-products (e.g., H₂S) using Ca(OH)₂ slurry .

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